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Compound of Interest
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Cat. No.: B560551 Get Quote

AZD1208 is a potent, orally available, ATP-competitive small-molecule inhibitor targeting the

PIM kinase family, which includes PIM1, PIM2, and PIM3.[1][2][3] These serine/threonine

kinases are crucial downstream effectors of the JAK/STAT signaling pathway and are

implicated in the regulation of cell proliferation, survival, and apoptosis.[4][5] Overexpression of

PIM kinases is a hallmark of various hematological malignancies and solid tumors, making

them a significant target for cancer therapy.[6][7]

AZD1208 demonstrates low nanomolar efficacy against all three PIM isoforms.[8][9] Its

development and evaluation have highlighted a high degree of selectivity, a critical attribute for

therapeutic candidates to minimize off-target effects and associated toxicities.[1][10] This guide

provides a comparative analysis of AZD1208's selectivity across the human kinome, supported

by available experimental data and methodologies.

Potency and On-Target Activity
AZD1208 is a pan-PIM kinase inhibitor, effectively inhibiting all three family members. Its

potency has been quantified through various enzymatic assays, with IC50 (half-maximal

inhibitory concentration) and Ki (inhibition constant) values consistently in the low nanomolar

range. The inhibitory activity is influenced by ATP concentration, a characteristic of ATP-

competitive inhibitors.[1]
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Inhibitor Target IC50 (nM) Ki (nM)
Assay
Conditions

AZD1208 PIM1 0.4 0.1

Enzymatic assay

at half-maximal

ATP

PIM2 5.0 1.92

Enzymatic assay

at half-maximal

ATP

PIM3 1.9 0.4

Enzymatic assay

at half-maximal

ATP

PIM1 2.6 -
Enzyme assay

with 5 mM ATP

PIM2 164 -
Enzyme assay

with 5 mM ATP

PIM3 17 -
Enzyme assay

with 5 mM ATP

PIM447

(LGH447)
PIM1 - 0.006 Cell-free assay

PIM2 - 0.018 Cell-free assay

PIM3 - 0.009 Cell-free assay

SGI-1776 PIM1 7 - Cell-free assay

PIM2 350 -
50-fold selective

vs. PIM1

PIM3 70 -
10-fold selective

vs. PIM1

CX-6258 PIM1 5 - Not specified

PIM2 25 - Not specified

PIM3 16 - Not specified
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Data compiled

from multiple

sources.[1][9]

Kinome-Wide Selectivity Profile
A key aspect of characterizing a kinase inhibitor is understanding its profile across the entire

kinome to identify potential off-target activities.[11] AZD1208 has been described as having an

"excellent selectivity profile".[1] A comprehensive screen against a panel of 442 kinases using

the DiscoveRx KINOMEscan™ technology at a concentration of 1 µM was performed during its

preclinical evaluation.[1] In this screen, kinases that were inhibited by more than 50%

underwent further analysis to determine IC50 values. While the complete dataset from this

extensive screen is not publicly detailed in the cited literature, the published findings

emphasize that AZD1208 exhibits greater than 43-fold higher affinity for PIM kinases compared

to other tested kinases, underscoring its high selectivity.[10]

The lack of significant off-target inhibition, particularly against kinases like Flt3 which is a

common off-target for other PIM inhibitors, is a notable feature of AZD1208's selectivity.[1]

PIM Kinase Signaling Pathway
PIM kinases are downstream of several cytokine and growth factor signaling pathways,

primarily the JAK/STAT pathway.[5] Upon activation, STATs (Signal Transducer and Activator of

Transcription) translocate to the nucleus and induce the transcription of target genes, including

the Pim genes.[5][7] The resulting PIM kinases phosphorylate a wide array of cytoplasmic and

nuclear substrates to drive processes essential for tumorigenesis, such as cell cycle

progression, protein synthesis, and inhibition of apoptosis.[6][12]
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Caption: PIM Kinase Signaling Pathway and AZD1208 Inhibition.
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Experimental Protocols
The selectivity of kinase inhibitors like AZD1208 is typically determined using well-established,

high-throughput screening platforms. The following describes a generalized protocol based on

common industry practices, such as the KINOMEscan™ and ADP-Glo™ assays.[13][14][15]

Objective: To determine the inhibitory activity of a test compound (e.g., AZD1208) against a

broad panel of human kinases.

1. KINOMEscan™ Binding Assay (Example Protocol)

This method quantifies the ability of a compound to compete with an immobilized, active-site

directed ligand for binding to the kinase active site.

Materials: DNA-tagged kinases, test compound, immobilized non-selective kinase inhibitor

(ligand), solid support (e.g., beads), and reagents for quantitative PCR (qPCR).

Procedure:

Kinases from a diverse panel are individually expressed as fusions with a unique DNA tag.

The test compound (e.g., AZD1208 at a fixed concentration, such as 1 µM) is incubated

with the DNA-tagged kinase and the immobilized ligand.

The mixture is allowed to reach equilibrium. If the test compound binds to the kinase, it

prevents the kinase from binding to the immobilized ligand.

The beads are washed to remove any unbound kinase.

The amount of kinase bound to the solid support is quantified by measuring the amount of

its associated DNA tag via qPCR.

The results are expressed as a percentage of the DMSO control (% Ctrl). A lower

percentage indicates stronger binding and inhibition by the test compound.

2. ADP-Glo™ Kinase Activity Assay (Example Protocol)
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This method measures the enzymatic activity of the kinase by quantifying the amount of ADP

produced in the phosphorylation reaction.

Materials: Purified active kinases, kinase-specific peptide substrates, ATP, test compound,

and ADP-Glo™ reagent kit.

Procedure:

The kinase reaction is set up in a multi-well plate. Each well contains the kinase, its

specific substrate, and ATP in a reaction buffer.

The test compound (AZD1208) is added in a dose-response range to the appropriate

wells. Control wells contain DMSO.

The reaction is incubated for a set period (e.g., 60 minutes) at room temperature to allow

for phosphorylation.

After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and

deplete the remaining ATP.

The Kinase Detection Reagent is then added to convert the ADP generated into a

luminescent signal.

Luminescence is measured using a plate reader. The signal intensity is directly

proportional to the amount of ADP produced and thus to kinase activity.

IC50 values are calculated by plotting the percent inhibition versus the log of the

compound concentration.
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Caption: Generalized Workflow for Kinome Selectivity Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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